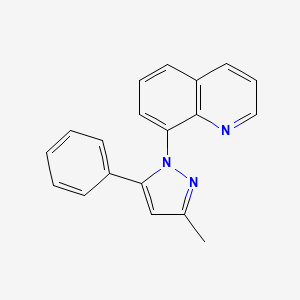
2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves oxidative cyclization and Buchwald–Hartwig amination reactions. For example, a study describes the synthesis of organic salts through oxidative cyclization, highlighting metal-free, mild reaction conditions, easy work-up, and excellent yield with high purity as main features of this work (Faizi et al., 2018). Another study reports the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination, highlighting the efficient production of these compounds (Bonacorso et al., 2018).
Molecular Structure Analysis
The structural characterization of synthesized compounds often involves extensive computational and experimental studies. One research highlights the structural properties of a quinoxaline derivative, characterized by 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, complemented by DFT calculations (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives exhibit various chemical reactions, including interactions with DNA through π-stacking and/or hydrogen-bonding interactions, as shown in studies where morpholinyl- and pyrrolydinyl-substituted quinolines had strong interactions with ct-DNA (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties such as crystalline structure and solvates formation are critical for understanding the compound's interactions and stability. For instance, differences in hydrogen bond interactions can lead to polymorphism in solvates with pyridine, as detailed in studies on dicarboxylic acids with pyridine and quinoline (Singh & Baruah, 2009).
Eigenschaften
IUPAC Name |
(2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-12-6-7-13-22)17-14-19(15-8-2-1-3-9-15)21-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUHWDMATWURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353901 |
Source


|
| Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
CAS RN |
88067-74-7 |
Source


|
| Record name | (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628506.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5628513.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5628519.png)
![N-(4-{[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]carbonyl}phenyl)acetamide](/img/structure/B5628523.png)
![methyl 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5628527.png)
![(3aR*,9bR*)-2-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5628531.png)
![(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628541.png)

![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)

![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)